![molecular formula C10H7N3 B1603328 1-Aminoisoquinoline-7-carbonitrile CAS No. 215454-25-4](/img/structure/B1603328.png)
1-Aminoisoquinoline-7-carbonitrile
Overview
Description
1-Aminoisoquinoline-7-carbonitrile is a chemical compound with the molecular formula C10H7N3 . It is a structurally diverse substituted derivative of 1-aminoisoquinoline .
Synthesis Analysis
The synthesis of 1-Aminoisoquinoline derivatives has been developed through a copper-catalyzed one-pot three-component coupling reaction . Another method involves the Rhodium(III)-catalyzed oxidative coupling of N-aryl and N-alkyl benzamidines with alkynes .Molecular Structure Analysis
The molecular structure of 1-Aminoisoquinoline-7-carbonitrile consists of a benzene ring fused with a pyridine ring, with an amino group at the 1-position and a carbonitrile group at the 7-position .Chemical Reactions Analysis
1-Aminoisoquinoline derivatives have been used in the construction of room-temperature phosphorescence (RTP) materials. By doping the 1-aminoisoquinolines into benzophenone (BP), a series of RTP systems with tunable lifetime luminescence can be realized .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Aminoisoquinoline-7-carbonitrile include a molecular weight of 144.17 g/mol and a molecular formula of C9H8N2 .Future Directions
Mechanism of Action
Target of Action
Isoquinoline derivatives are known to be the structural backbone in many naturally occurring alkaloids such as papaverine . These compounds often interact with various biological targets, influencing a range of physiological processes.
Mode of Action
Isoquinoline derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a variety of biochemical pathways due to their presence in many natural plant alkaloids
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties can significantly impact the bioavailability of the compound.
Result of Action
As an isoquinoline derivative, it may share some of the biological activities observed in other compounds of this class
properties
IUPAC Name |
1-aminoisoquinoline-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNOIFCVHBOKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627436 | |
Record name | 1-Aminoisoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoisoquinoline-7-carbonitrile | |
CAS RN |
215454-25-4 | |
Record name | 1-Aminoisoquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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